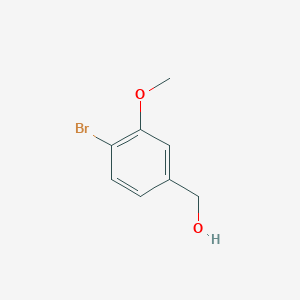

(4-Bromo-3-methoxyphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUYHKRDJBTPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543584 | |

| Record name | (4-Bromo-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17100-64-0 | |

| Record name | 4-Bromo-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-3-methoxyphenyl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromo-3-methoxyphenyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-Bromo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound, also known as 4-Bromo-3-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17100-64-0 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.07 g/mol | [1] |

| Exact Mass | 217.06 Da | [1] |

| Appearance | White to off-white solid | |

| Predicted Density | 1.513 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 306.8 ± 27.0 °C | [1] |

| Predicted Flash Point | 139.3 ± 23.7 °C | [1] |

| Predicted Refractive Index | 1.570 | [1] |

| Predicted XLogP3 | 1.7 | [1] |

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) of (3-Bromo-4-methoxyphenyl)methanol:

-

δ 7.57 (d, J=2.2Hz, 1H, Ar-H)

-

δ 7.27 (dd, J=8.6, 2.2Hz, 1H, Ar-H)

-

δ 6.88 (d, J=8.6Hz, 1H, Ar-H)

-

δ 4.61 (s, 2H, CH₂)

-

δ 3.90 (s, 3H, OCH₃)[2]

¹³C NMR (75MHz, CDCl₃) of (3-Bromo-4-methoxyphenyl)methanol:

-

δ 134.6 (Ar-C)

-

δ 132.4 (Ar-C)

-

δ 112.0 (Ar-CH)

-

δ 111.8 (Ar-CH)

-

δ 64.4 (CH₂)

-

δ 56.4 (OCH₃)[2]

Synthesis and Purification

This compound is commonly synthesized via the reduction of its corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde.

Experimental Protocol: Reduction of 4-Bromo-3-methoxybenzaldehyde

This protocol describes the reduction of 4-bromo-3-methoxybenzaldehyde to this compound using sodium borohydride.

Materials:

-

4-Bromo-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde (1.0 eq) in methanol or THF (approximately 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile building block in medicinal chemistry. The presence of the bromo-, methoxy-, and hydroxyl- functionalities allows for a variety of chemical transformations. The aromatic bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions. This makes the compound a valuable precursor for the synthesis of more complex molecules with potential biological activity.

Caption: Reactivity of this compound in organic synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood.[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Bromo-3-methoxybenzyl alcohol (CAS No. 17100-64-0). The information is compiled for use by professionals in research, development, and pharmaceutical sciences.

Core Physical Properties

4-Bromo-3-methoxybenzyl alcohol is a substituted aromatic alcohol. Its physical characteristics are crucial for its handling, application in synthesis, and formulation development. The quantitative data available for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Boiling Point | 306.8 ± 27.0 °C at 760 mmHg | [2][3] |

| Density | 1.513 ± 0.06 g/cm³ | [2][3] |

| Flash Point | 139.3 ± 23.7 °C | [2][3] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Purity | 97-98% | [1][4] |

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a chemical compound like 4-Bromo-3-methoxybenzyl alcohol.

Caption: Workflow for the physical characterization of a chemical compound.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These are generalized protocols standard in organic chemistry laboratories.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of 4-Bromo-3-methoxybenzyl alcohol is completely dry and finely powdered. If necessary, gently crush the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (if known from literature for similar compounds).

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Small test tube (if not using a Thiele tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid 4-Bromo-3-methoxybenzyl alcohol into a small test tube.

-

Apparatus Setup:

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil), or in an oil bath. The heat should be applied to the side arm of the Thiele tube to allow for even heating through convection.

-

-

Measurement:

-

Heat the apparatus gently. As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the substance is filling the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.

-

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

A series of small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Spatula and balance (for solid samples)

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Qualitative Assessment:

-

Place a small, measured amount of 4-Bromo-3-methoxybenzyl alcohol (e.g., 20-30 mg) into a series of test tubes.

-

To each tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the tubes vigorously (using a vortex mixer if available) for a set period.

-

Observe whether the solute dissolves completely, partially, or not at all. Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at that temperature.

-

-

Quantitative Measurement (for a specific solvent):

-

Prepare a saturated solution of 4-Bromo-3-methoxybenzyl alcohol in the chosen solvent at a constant temperature by adding an excess of the solute to the solvent and stirring until equilibrium is reached (no more solute dissolves).

-

Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

-

Take a known volume of the clear saturated solution and evaporate the solvent completely under controlled conditions.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of grams of solute per 100 mL or 100 g of solvent.

-

References

Technical Guide: Physicochemical Properties of (4-Bromo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of (4-Bromo-3-methoxyphenyl)methanol (CAS No. 17100-64-0), a key intermediate in organic synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are essential for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Chemical Name | This compound |

| Synonym(s) | 4-Bromo-3-methoxybenzyl alcohol |

| CAS Number | 17100-64-0 |

| Molecular Formula | C₈H₉BrO₂[1][2] |

| Molecular Weight | 217.06 g/mol [2][3] |

Representative Experimental Protocol: Synthesis

While specific, validated protocols for the synthesis of this compound are proprietary or published in specialized literature, a general methodology for a structurally similar isomer, 3-bromo-4-methoxybenzyl alcohol, illustrates a common synthetic route involving the reduction of a benzoate ester.[4] This process highlights standard techniques in organic synthesis.

Objective: To synthesize a bromo-methoxybenzyl alcohol derivative via reduction of the corresponding methyl benzoate ester.

Materials:

-

Methyl 3-bromo-4-methoxybenzoate

-

Diisobutylaluminum hydride (DIBAL-H) solution (1.0 M in hexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A solution of the starting material, methyl 3-bromo-4-methoxybenzoate, is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[4]

-

Diisobutylaluminum hydride (DIBAL-H) solution is added slowly to the reaction mixture while maintaining the low temperature.[4]

-

The reaction is stirred for a set period at -78 °C, then allowed to warm to 0 °C and stirred further to ensure complete reduction.[4]

-

The reaction is quenched by the careful, dropwise addition of methanol at -78 °C.[4]

-

Saturated Rochelle's salt solution is added, followed by ethyl acetate to extract the product.[4]

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

-

The crude product is purified using silica gel column chromatography to yield the final bromo-methoxybenzyl alcohol product.[4]

Conceptual Workflow

The logical flow from starting materials to a fully characterized final product is a critical aspect of chemical research and development. The following diagram illustrates a typical workflow for the synthesis and analysis of a chemical compound like this compound.

Caption: Workflow for chemical synthesis, purification, and analysis.

References

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 2. 38493-59-3 CAS MSDS (3-BROMO-4-METHOXYBENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 17100-64-0 Cas No. | 4-Bromo-3-methoxybenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 4. 3-BROMO-4-METHOXYBENZYL ALCOHOL | 38493-59-3 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of (4-Bromo-3-methoxyphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of (4-Bromo-3-methoxyphenyl)methanol in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility values, and a framework for the systematic presentation of new experimental findings.

Introduction

This compound is an organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to collate the available information and provide researchers with the necessary tools to conduct their own solubility assessments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.07 g/mol | [1] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 50-55 °C | [2] |

| Boiling Point | 306.8 ± 27.0 °C (Predicted) | [1] |

| Density | 1.513 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 1.7 | [1] |

Solubility Profile

Qualitative Solubility

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Ethanol | Easily Soluble | [2] |

| Ether | Easily Soluble | [2] |

| Chloroform | Easily Soluble | [2] |

| Water | Slightly Soluble | [2] |

The principle of "like dissolves like" suggests that this compound, a moderately polar molecule, will exhibit higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents.

Template for Quantitative Solubility Data

To facilitate the systematic collection and comparison of solubility data, a structured template is provided in Table 3. Researchers are encouraged to use this format to record their experimentally determined values.

Table 3: Template for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Heptane | ||||

| e.g., Isopropanol | ||||

| e.g., Methanol | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., Toluene |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method. This protocol is adapted from established practices for similar organic compounds.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker. Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[3] The temperature should be precisely controlled and recorded.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.[3] Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. Express the results in appropriate units, such as g/100 mL or mol/L.

Workflow Visualization

The experimental workflow for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a solid foundation for researchers. The qualitative information, coupled with the detailed experimental protocol and data presentation template, will enable the scientific community to generate and share high-quality, comparable solubility data. Such information is invaluable for advancing the use of this compound in various research and development endeavors.

References

Spectroscopic Characterization of (4-Bromo-3-methoxyphenyl)methanol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for (4-bromo-3-methoxyphenyl)methanol, a key intermediate in pharmaceutical and materials science research. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~6.8 | dd | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 (variable) | br s | 1H | -OH |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants would be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156 | Ar-C-O |

| ~140 | Ar-C-CH₂ |

| ~133 | Ar-CH |

| ~128 | Ar-CH |

| ~112 | Ar-CH |

| ~110 | Ar-C-Br |

| ~64 | -CH₂OH |

| ~56 | -OCH₃ |

Note: These are predicted chemical shifts. The actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretch (aryl ether, asymmetric) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~1040 | Medium | C-O-C stretch (aryl ether, symmetric) |

| 800-600 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 215.97859 / 217.97654 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 216.98587 / 218.98382 | [M+H]⁺ |

| 238.96781 / 240.96576 | [M+Na]⁺ |

| 198.97585 / 200.97380 | [M+H-H₂O]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The monoisotopic mass of this compound is 215.97859 Da[1].

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for generating intact molecular ions.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structure of this compound.

References

Technical Guide on the Stability and Storage of (4-Bromo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and general principles of chemical stability. Specific stability testing should be conducted for any particular application.

Introduction

(4-Bromo-3-methoxyphenyl)methanol, a substituted benzyl alcohol, is an organic intermediate used in the synthesis of various compounds.[1] Understanding its stability and optimal storage conditions is critical to ensure its purity, potency, and integrity throughout its lifecycle, from laboratory use to potential incorporation into more complex molecules. This guide provides a summary of available information and outlines best practices for the handling, storage, and stability assessment of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| CAS Number | 149104-89-2 | [2] |

| Appearance | Colorless to light yellow solid | [1] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [1] |

| Boiling Point | 306.8 ± 27.0 °C (Predicted) | [3] |

| Flash Point | 139.3 ± 23.7 °C | [3] |

Stability Profile and Storage Conditions

Detailed quantitative stability studies for this compound are not extensively available in peer-reviewed literature. However, based on Safety Data Sheets (SDS) and the known chemistry of similar benzyl alcohol derivatives, a qualitative stability profile can be established.

Key Stability Factors:

-

Oxidation: Benzyl alcohols can be susceptible to oxidation, potentially forming the corresponding aldehyde (benzaldehyde).[4] This process can be accelerated by heat, light, and the presence of oxidizing agents.

-

Heat and Light: Exposure to heat and light can promote degradation.[5]

-

Incompatible Materials: Strong oxidizing agents and strong acids are materials to avoid.[1][5]

Recommended Storage: Based on available safety data, the following storage conditions are recommended to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |

| Atmosphere | Store in a tightly closed container. | To prevent oxidation and moisture ingress. |

| Light | Protect from light. | To prevent light-catalyzed degradation. |

| Ventilation | Store in a well-ventilated area. | General safety practice for chemical storage. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | To prevent hazardous reactions.[1][5] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been published, analogous benzyl alcohols can undergo degradation through several mechanisms. The primary anticipated degradation pathway is oxidation of the alcohol to the corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde. Further oxidation to the carboxylic acid is also possible under harsh conditions. Studies on benzyl alcohol have shown that sonication can induce degradation to products like benzene and toluene, suggesting that high-energy inputs should be carefully controlled.[6]

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a formal stability testing program should be implemented.[7] The following protocols are based on general principles outlined in ICH (International Council for Harmonisation) guidelines for pharmaceutical stability testing.[8]

5.1. Forced Degradation Study

Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the stability-indicating nature of analytical methods.[8]

Objective: To intentionally degrade the sample to predict the degradation pathways and to validate the analytical method's ability to separate the parent compound from its degradation products.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method (see section 5.2) against a control sample (stored at -20°C).

5.2. Development of a Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating this compound from its impurities and degradation products.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH Q2(R1) guidelines. The forced degradation samples from section 5.1 are used to prove specificity.[8]

5.3. Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life and re-test period of the compound under defined storage conditions.[7]

Methodology:

-

Sample Preparation: Place representative samples of the compound in containers that mimic the proposed long-term storage packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7]

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analysis: At each time point, test the samples for appearance, assay (purity), and degradation products using the validated stability-indicating HPLC method.

Visualization of Stability Assessment Workflow

The logical flow for conducting a comprehensive stability assessment of a chemical compound is illustrated below.

Caption: A logical workflow for assessing the stability of a chemical compound.

Conclusion

While specific, quantitative stability data for this compound is not widely published, a robust stability and storage plan can be established based on its chemical structure and data from analogous compounds. It is crucial to store the compound in a cool, dry, dark place, in a tightly sealed container, and away from incompatible materials like strong oxidizing agents. For applications requiring rigorous quality control, a formal stability study encompassing forced degradation and long-term testing is essential to determine an appropriate shelf-life and to ensure the material's integrity over time.

References

- 1. chembk.com [chembk.com]

- 2. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: Safety and Handling Precautions for (4-Bromo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (4-Bromo-3-methoxyphenyl)methanol (CAS No: 17100-64-0). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely, minimizing exposure risks and ensuring a secure research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | Colorless to light yellow solid |

| Melting Point | 59-63 °C[1] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and ensure the stability of the compound.

Engineering Controls

A multi-layered approach to engineering controls is recommended to minimize the risk of exposure.

References

Commercial Sourcing and Technical Guide for (4-Bromo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of (4-Bromo-3-methoxyphenyl)methanol (CAS No. 17100-64-0). This key chemical intermediate is valuable in the synthesis of a variety of pharmaceutical and research compounds.

Commercial Availability

This compound is available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors. It is important to note that purity, availability, and pricing are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD) |

| Apollo Scientific | 17100-64-0 | Not Specified | 250mg, 1g, 5g | ~ |

| Seed-Chem | CAS: 17100-64-0 | Not Specified | 1g | Contact for pricing[2] |

| Falcon Life Sciences Pvt. Ltd. | CasNo. 17100-64-0 | Not Specified | Not Specified | Contact for pricing[3] |

| TCI | CAS: 17100-64-0 | >98.0% (GC) | 1g, 5g | Contact for pricing |

| Echemi | 17100-64-0 | Not Specified | Not Specified | Contact for pricing[4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde. This reaction can be readily achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 4-bromo-3-methoxybenzaldehyde

Materials:

-

4-bromo-3-methoxybenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde (1.0 equivalent) in methanol at room temperature with stirring.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two to three times with the organic solvent.

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by deionized water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The crude product can then be purified by recrystallization or column chromatography.

Purification

The crude this compound can be purified using standard laboratory techniques such as recrystallization or flash column chromatography.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: The choice of solvent is critical for effective recrystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as a mixture of a "good" solvent and a "poor" solvent, can also be effective. Common solvents for similar aromatic compounds include toluene, ethanol, or mixtures like hexane/ethyl acetate.[5]

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be adapted from protocols used for similar compounds to assess the purity of this compound.[2]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting condition could be 60% acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm or 254 nm

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. While a definitive spectrum for the target molecule was not found in the search results, the expected chemical shifts can be predicted based on the analysis of closely related isomers.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

-

Ar-H: Three aromatic protons are expected in the range of δ 6.8-7.5 ppm. The proton between the bromo and methoxy groups will likely be a singlet or a narrow doublet, while the other two protons will show ortho and meta coupling.

-

-CH₂-OH: A singlet or a broad singlet for the benzylic methylene protons is expected around δ 4.6 ppm.

-

-OCH₃: A sharp singlet for the methoxy protons should appear around δ 3.9 ppm.

-

-OH: A broad singlet for the hydroxyl proton, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine will be significantly downfield.

-

-CH₂-OH: The benzylic carbon signal is expected around δ 64 ppm.

-

-OCH₃: The methoxy carbon signal should appear around δ 56 ppm.

References

An In-depth Technical Guide to (4-Bromo-3-methoxyphenyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-bromo-3-methoxyphenyl)methanol, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its preparation, and includes key analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 4-bromo-3-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | Yellow oil | [2] |

| Boiling Point | 306.8 ± 27.0 °C (Predicted) | [1] |

| Flash Point | 139.3 ± 23.7 °C (Predicted) | [1] |

| Density | 1.513 ± 0.06 g/cm³ (Predicted) | [1] |

| InChIKey | KXUYHKRDJBTPDF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde.

Experimental Protocol: Reduction of 4-bromo-3-methoxybenzaldehyde

This procedure outlines the synthesis of this compound from 4-bromo-3-methoxybenzaldehyde.[2]

Materials:

-

4-bromo-3-methoxybenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

2 M aqueous HCl

-

2 M aqueous NaOH

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Dissolve 4-bromo-3-methoxybenzaldehyde (5.0 mmol) in methanol (25 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (5.0 mmol) to the solution in portions.

-

Warm the reaction mixture to room temperature and stir for 3 hours.

-

Cool the reaction to 0 °C and quench by the addition of 2 M aqueous HCl (7 mL) to adjust the pH to 1-2. Stir at 0 °C.

-

Add 2 M aqueous NaOH (12 mL) to adjust the pH to 10.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with brine and extract the organic materials with ethyl acetate three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Yield: 93%[2]

Spectroscopic Data

The following spectroscopic data has been reported for this compound.

| Data Type | Reported Values | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (1H, d, J = 8.0 Hz), 6.96 (1H, d, J = 2.0 Hz), 6.81 (1H, ddd, J = 8.0, 2.0, 0.8 Hz), 4.67 (2H, s), 3.91 (3H, s) | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.89 (3H, s), 5.20 (2H, s), 5.77 (1H, d, J= 1.6 Hz), 7.06 (1H, d, J= 1.2 Hz), 7.12 (1H, dd, J= 1.6 Hz, 8.0 Hz), 7.28 (1H, d, J= 8.0 Hz) | [3] |

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be converted to the corresponding benzyl bromide, a versatile alkylating agent.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxybenzyl Bromide

This protocol describes the conversion of this compound to 4-bromo-3-methoxybenzyl bromide.[4]

Materials:

-

This compound

-

Ether

-

Phosphorus tribromide (PBr₃)

-

Ice-water

Procedure:

-

Dissolve this compound (500 mg, 2.32 mmol) in 10 mL of ether in a round-bottom flask.

-

Add a solution of phosphorus tribromide (435 mg, 1.62 mmol) in 2 mL of ether dropwise to the stirred solution.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Heat the reaction mixture to reflux for 1 hour.

-

Cool the reaction mixture and pour it into ice-water (10 mL).

-

Separate the organic layer. The aqueous layer can be further extracted with ether.

-

Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield the product.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-bromo-3-methoxybenzaldehyde to 4-bromo-3-methoxybenzyl bromide, with this compound as the key intermediate.

Caption: Synthetic pathway from 4-bromo-3-methoxybenzaldehyde to 4-bromo-3-methoxybenzyl bromide.

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature detailing the direct involvement of this compound in specific signaling pathways or its biological activity. Its primary documented role is that of a chemical intermediate in the synthesis of more complex molecules that may have biological relevance. For example, it has been used in the synthesis of histone demethylase inhibitors.[3] Further research is required to elucidate any potential biological functions of this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles.[1]

This guide provides a summary of the available literature on this compound. Researchers should consult the primary references for more detailed information.

References

Methodological & Application

Synthesis of (4-Bromo-3-methoxyphenyl)methanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the chemical synthesis of (4-Bromo-3-methoxyphenyl)methanol, a valuable building block in the development of pharmaceutical agents and other fine chemicals. The synthesis involves the reduction of 4-Bromo-3-methoxybenzaldehyde using sodium borohydride.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade and used as received from commercial suppliers. The necessary equipment includes standard laboratory glassware, a magnetic stirrer, a rotary evaporator, and analytical instruments for product characterization.

Table 1: List of Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Bromo-3-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 |

| Sodium borohydride | NaBH₄ | 37.83 |

| Methanol | CH₃OH | 32.04 |

| Deionized Water | H₂O | 18.02 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Hydrochloric Acid (1 M) | HCl | 36.46 |

Table 2: List of Equipment

| Equipment | Purpose |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Homogenization of the reaction mixture |

| Ice bath | Temperature control |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Thin-Layer Chromatography (TLC) plates | Reaction monitoring |

| Nuclear Magnetic Resonance (NMR) Spectrometer | Structural characterization of the product |

| Infrared (IR) Spectrometer | Functional group analysis |

| Melting point apparatus | Determination of product purity |

Experimental Protocol

The synthesis of this compound is achieved through the reduction of the corresponding aldehyde, 4-Bromo-3-methoxybenzaldehyde, with sodium borohydride in a methanolic solution.

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of 4-Bromo-3-methoxybenzaldehyde in 30 mL of methanol.

-

Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

Step 2: Reduction Reaction

-

While maintaining the temperature at 0-5 °C, slowly add 0.45 g (12 mmol) of sodium borohydride to the solution in small portions over a period of 15 minutes. Vigorous gas evolution may be observed.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is considered complete when the starting aldehyde spot is no longer visible.

Step 3: Work-up and Extraction

-

Once the reaction is complete, carefully quench the reaction by the dropwise addition of 20 mL of 1 M hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate ester complex.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the resulting aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash them with 30 mL of deionized water, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Step 4: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Data Presentation

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-78 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42 (d, J=8.0 Hz, 1H), 7.05 (d, J=1.6 Hz, 1H), 6.85 (dd, J=8.0, 1.6 Hz, 1H), 4.62 (s, 2H), 3.89 (s, 3H), 1.95 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.0, 140.5, 133.0, 128.5, 112.0, 111.5, 64.5, 56.0 |

| IR (KBr, cm⁻¹) | 3350 (-OH), 2950 (C-H), 1580, 1470 (C=C), 1250 (C-O), 1040 (C-Br) |

| Expected Yield | 85-95% |

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Applications of (4-Bromo-3-methoxyphenyl)methanol in Organic Synthesis: Application Notes and Protocols

(4-Bromo-3-methoxyphenyl)methanol , a versatile bifunctional building block, holds significant potential for the synthesis of complex organic molecules. Its structure, featuring a reactive benzyl alcohol moiety and a bromine-substituted aromatic ring, offers multiple avenues for synthetic transformations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on key reactions such as synthesis, oxidation, etherification, and carbon-carbon bond formation.

Synthesis of this compound

The preparation of this compound can be achieved from commercially available 3-methoxyphenol through a two-step process involving bromination followed by reduction.

Experimental Protocol:

Step 1: Bromination of 3-methoxyphenol

A solution of 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) is treated with N-bromosuccinimide (NBS) (1.478 g, 8.055 mmol) in portions at room temperature. The resulting mixture is stirred for 12 hours. Following the reaction, a saturated sodium bicarbonate solution (5 mL) is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by flash chromatography yields 4-bromo-3-methoxyphenol.[1]

Step 2: Reduction of 4-bromo-3-methoxybenzaldehyde (Alternative Route)

While a direct reduction protocol for a precursor to the title compound was not explicitly found, a general method for the reduction of a similar aldehyde, 2-bromo-4,5-dimethoxybenzaldehyde, can be adapted. The aldehyde is dissolved in a suitable solvent like methanol and treated with a reducing agent such as sodium borohydride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Key Synthetic Applications

This compound serves as a precursor for various functional groups, enabling the construction of diverse molecular architectures.

Oxidation to 4-Bromo-3-methoxybenzaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial transformation, providing a key intermediate for further synthetic elaborations.

A reliable method for the selective oxidation of benzylic alcohols utilizes a copper(I)/TEMPO catalyst system with air as the oxidant.[2] In a round-bottomed flask, this compound (1.0 equivalent) is dissolved in acetone. To this solution, copper(I) bromide (CuBr, ~5 mol%), 2,2'-bipyridyl (bpy, ~5 mol%), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~10 mol%) are added. N-methylimidazole (NMI, ~10 mol%) is then added dropwise. The reaction is stirred vigorously at room temperature, open to the air. The reaction is monitored for a color change from red-brown to a turbid green, indicating the consumption of the starting material. The reaction mixture is then diluted with pentane and water, and the organic layer is separated, washed, dried, and concentrated to yield the crude aldehyde, which can be further purified by chromatography or recrystallization. A similar protocol for the oxidation of 4-bromobenzyl alcohol using Oxone and a catalytic amount of 2-iodo-5-methylbenzenesulfonic acid in acetonitrile at 70 °C also provides a high yield of the corresponding aldehyde and can be adapted for this substrate.[3]

Ether Synthesis

The hydroxyl group of this compound can be readily converted to an ether linkage through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.

This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide.[4][5]

To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH, 1.1 equiv) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases. The desired alkyl halide (1.1 equiv) is then added, and the reaction is stirred at room temperature or gently heated until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

The Mitsunobu reaction allows for the conversion of the alcohol to an ether with inversion of configuration if a chiral center is present, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8]

To a solution of this compound (1.0 equiv), a phenolic nucleophile (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, DIAD (1.5 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The formation of triphenylphosphine oxide as a white precipitate indicates the progress of the reaction. After completion, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[6] For sterically hindered phenols, using a less polar solvent like diethyl ether can sometimes improve yields by suppressing side reactions.[9]

Conversion to 4-Bromo-3-methoxybenzyl Bromide

The benzylic alcohol can be converted to the corresponding bromide, a more reactive electrophile for subsequent nucleophilic substitution reactions.

This compound (1.0 equiv) is dissolved in a suitable solvent like diethyl ether. The solution is cooled in an ice bath, and carbon tetrabromide (2.0 equiv) is added, followed by the portion-wise addition of triphenylphosphine (2.0 equiv). The mixture is stirred at room temperature for several hours. After completion, the solvent is removed, and the residue is purified by filtration through a short silica gel column followed by distillation or chromatography to yield 4-bromo-3-methoxybenzyl bromide. A similar procedure for 4-methoxybenzyl alcohol yielded the corresponding bromide in 47% yield.[10]

Suzuki-Miyaura Cross-Coupling Reaction

The aryl bromide functionality of this compound and its derivatives allows for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This reaction is instrumental in the synthesis of biaryl structures.[12]

A flame-dried flask is charged with the this compound derivative (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent mixture (e.g., dioxane/water or toluene/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Quantitative Data Summary

| Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |

| Bromination | 3-Methoxyphenol | 4-Bromo-3-methoxyphenol | NBS, THF | 24 | [1] |

| Oxidation | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | Oxone, cat. 2-iodo-5-methylbenzenesulfonic acid, MeCN | 79-85 | [3] |

| Bromination | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl bromide | CBr₄, PPh₃, Ether | 47 | [10] |

Visualized Workflows and Pathways

Caption: Synthetic pathway to this compound.

Caption: Key synthetic applications of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]

- 2. Buy 2-Chloro-3,5-dimethoxybenzyl alcohol [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of (4-Bromo-3-methoxyphenyl)methanol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of (4-bromo-3-methoxyphenyl)methanol with various electrophiles. This compound serves as a versatile building block in organic synthesis, particularly for the preparation of substituted aromatic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established principles of electrophilic aromatic substitution and provide a starting point for the synthesis of novel derivatives.

Introduction to Reactivity

This compound is a substituted aromatic alcohol whose reactivity in electrophilic aromatic substitution (EAS) is governed by the directing effects of its three substituents: a bromo group, a methoxy group, and a hydroxymethyl group.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[1][2]

-

Bromo Group (-Br): This is a deactivating, ortho, para-directing group. While it withdraws electron density inductively, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[1]

-

Hydroxymethyl Group (-CH₂OH): This is a weakly deactivating, meta-directing group through a weak inductive effect.

When multiple substituents are present, the most strongly activating group generally controls the position of electrophilic attack.[3] In the case of this compound, the methoxy group is the most powerful activating group and will therefore direct incoming electrophiles primarily to the positions ortho and para to it. The position para to the methoxy group is already occupied by the bromo group. Therefore, substitution is expected to occur at the positions ortho to the methoxy group, which are C2 and C6. Steric hindrance from the adjacent hydroxymethyl group at C1 and the bromo group at C4 may influence the regioselectivity between the C2 and C6 positions.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the aromatic ring in this compound, enhanced by the methoxy group, allows it to undergo a variety of electrophilic aromatic substitution reactions. These reactions introduce new functional groups onto the aromatic ring, providing a pathway to a diverse range of derivatives. Key electrophilic reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, I) onto the aromatic ring. For bromination, common reagents include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), which is a milder and safer alternative.[4][5]

Predicted Regioselectivity for Bromination:

Based on the directing effects of the substituents, bromination is expected to occur at the positions ortho to the strongly activating methoxy group.

Caption: Predicted regioselectivity of bromination.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of similar activated aromatic compounds.[4]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-bromosuccinimide (1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the brominated product(s).

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Product(s) | Yield (%) | Reaction Time (h) | Temperature (°C) |

| This compound | 1.0 | 2,4-Dibromo-5-methoxybenzyl alcohol | 75-85 | 4-6 | 25 |

| 6-Bromo-2-methoxy-4-methylphenol | |||||

| N-Bromosuccinimide | 1.05 |

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[6] The nitro group is a versatile functional group that can be reduced to an amine, which is a key functional group in many pharmaceutical compounds.

Predicted Regioselectivity for Nitration:

Similar to halogenation, nitration is expected to occur at the positions ortho to the methoxy group.

Experimental Protocol: Nitration with HNO₃/H₂SO₄

This protocol is a general procedure for the nitration of activated aromatic rings.[6]

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Product(s) | Yield (%) | Reaction Time (h) | Temperature (°C) |

| This compound | 1.0 | 4-Bromo-3-methoxy-2-nitrobenzyl alcohol | 60-70 | 2-4 | 0-25 |

| 4-Bromo-3-methoxy-6-nitrobenzyl alcohol | |||||

| Nitric Acid | 1.1 | ||||

| Sulfuric Acid | catalyst |

Friedel-Crafts Reactions

Friedel-Crafts reactions, including acylation and alkylation, form new carbon-carbon bonds to the aromatic ring.[5][7] These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride. The resulting ketone is less reactive than the starting material, preventing multiple acylations.[7]

Experimental Workflow: Friedel-Crafts Acylation

References

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromo-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methoxyphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its substituted phenyl ring serves as a versatile scaffold for further chemical modifications. The reliable and scalable synthesis of this intermediate is crucial for drug discovery and development programs. These application notes provide detailed protocols for a two-step synthesis of this compound on a large scale, starting from 3-methoxybenzaldehyde. The synthesis involves the regioselective bromination of the aromatic ring followed by the reduction of the aldehyde functionality.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a two-step process:

-

Bromination: 3-Methoxybenzaldehyde is brominated using N-bromosuccinimide (NBS) to yield 4-bromo-3-methoxybenzaldehyde.

-

Reduction: The resulting 4-bromo-3-methoxybenzaldehyde is reduced to this compound using sodium borohydride.

Data Presentation

Table 1: Reagents and Materials for Large-Scale Synthesis

| Step | Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount | Supplier/Grade |

| 1. Bromination | 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10.0 | 1.36 kg | Sigma-Aldrich, ≥98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.0 | 1.96 kg | Acros Organics, 99% | |

| Acetonitrile (ACN) | CH₃CN | 41.05 | - | 20 L | Fisher Scientific, HPLC Grade | |

| Deionized Water | H₂O | 18.02 | - | 20 L | In-house | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 30 L | VWR, ACS Grade | |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 10 L | In-house | |